5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with 4-methoxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives and reduced phenyl compounds.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The presence of methoxy groups can enhance its binding affinity to target molecules, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: Lacks the methoxy groups, leading to different chemical properties and applications.
3,5-Dimethyl-1,2,4-oxadiazole: Contains methyl groups instead of methoxy groups, affecting its reactivity and biological activity.
4-Methoxyphenyl-1,2,4-oxadiazole: Similar structure but with fewer methoxy groups, resulting in different properties.
Uniqueness
5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of multiple methoxy groups, which enhance its chemical stability, reactivity, and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-20-13-7-4-11(5-8-13)16-18-17(23-19-16)12-6-9-14(21-2)15(10-12)22-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCSHIHIEZSLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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